

Application Notes and Protocols for JTE 7-31 Dosage in Mouse Models

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Compound of Interest		
Compound Name:	JTE 7-31	
Cat. No.:	B1673101	Get Quote

A Note to Researchers: Extensive literature searches did not yield specific in vivo dosage and administration protocols for **JTE 7-31** in mouse models. However, substantial data is available for its close structural analog, JTE-907, which is also a selective cannabinoid receptor 2 (CB2) ligand. This document provides detailed application notes and protocols for JTE-907 based on published studies, which can serve as a valuable starting point for designing experiments with **JTE 7-31**. It is crucial to perform dose-response studies to determine the optimal dosage for **JTE 7-31** in your specific mouse model.

Introduction

JTE-907 is a selective inverse agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[1] Its anti-inflammatory properties have been demonstrated in various mouse models.[1][2][3][4][5] These application notes provide a summary of JTE-907 dosages and detailed experimental protocols from key studies to guide researchers in their experimental design.

Data Presentation: JTE-907 Dosage in Mouse Models

The following table summarizes the effective oral dosages of JTE-907 in different mouse models of inflammation.

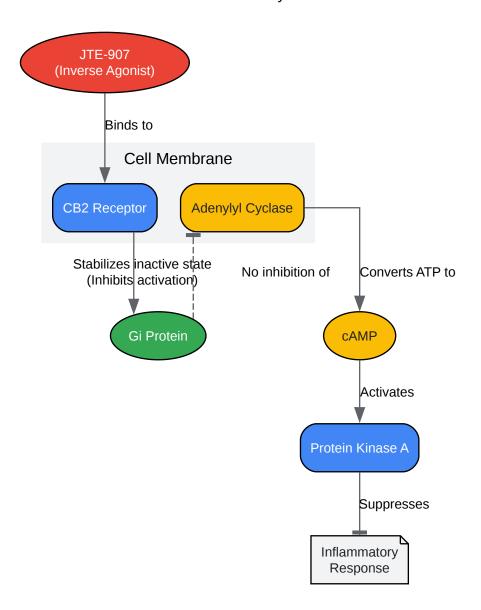


Mouse Model	Strain	Administr ation Route	Dosage Range	Dosing Frequenc y	Key Findings	Referenc e
Dinitrofluor obenzene (DNFB)- induced Ear Swelling	Not Specified	Oral	0.1 - 10 mg/kg	Single dose	Significant inhibition of ear swelling.	[4]
Atopic Dermatitis	NC mice	Oral	1 and 10 mg/kg/day	Daily for 20 days	Suppressio n of spontaneo us scratching and cutaneous nerve activity.	[3]
Dinitrobenz ene sulfonic acid (DNBS)- induced Colitis	Not Specified	Oral	Not specified, but effective	Not specified	Ameliorate d colitis symptoms, reduced body weight loss, and prevented NF-κB activation.	[2]
Carrageen an-induced Paw Edema	Not Specified	Oral	Not specified, but effective	Not specified	Dose- dependent inhibition of paw edema.	[5][6]



Signaling Pathway

JTE-907 acts as an inverse agonist at the CB2 receptor. This means that it binds to the receptor and reduces its basal level of activity. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JTE-907 is proposed to stabilize the inactive conformation of the CB2 receptor, leading to an increase in cAMP levels, which contributes to its anti-inflammatory effects.



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CB2 Receptor Inverse Agonist Signaling Pathway.



Experimental Protocols Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating acute inflammation.[7][8][9][10][11]

Experimental Workflow:

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